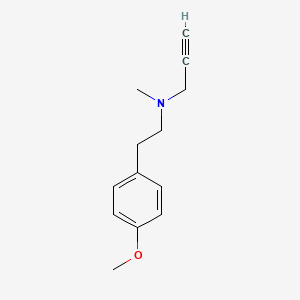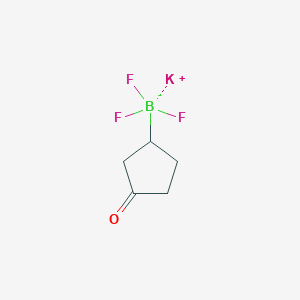
Potassium trifluoro(3-oxocyclopentyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-oxocyclopentyl)borate is a useful organoboron compound that is used throughout organic and medicinal chemistry . It is often used in the synthesis of peptides, peptidomimetics, and other organic molecules . It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described .Molecular Structure Analysis
The molecular formula of Potassium trifluoro(3-oxocyclopentyl)borate is C5H7BF3KO . The InChI code is 1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
Potassium trifluoro(3-oxocyclopentyl)borate has a molecular weight of 190.01 . It is a white solid and should be stored at 0-8 C .Wissenschaftliche Forschungsanwendungen
New Perspectives in Organic Chemistry
Potassium trifluoro(organo)borates, including Potassium trifluoro(3-oxocyclopentyl)borate, have shown promising reactivity in organic chemistry. They are highly stable organoboron derivatives that have emerged as alternatives to other organoboron reagents. Their reactivity is notable in the intermediate formation of difluoroboranes and in transmetallation reactions with transition metals. In various reactions, they have been more reactive than boronic acids or esters, making them significant in the field of organic synthesis (Darses & Genêt, 2003).
Applications in Alanine Derivative Synthesis
These potassium trifluoro(organo)borates are also used in the synthesis of alanine derivatives. They react with dehydroamino esters, catalyzed by rhodium complexes, to form alanine derivatives with a variety of amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).
Cross-Coupling Reactions
Potassium alkyltrifluoroborates, including Potassium trifluoro(3-oxocyclopentyl)borate, are useful in cross-coupling reactions with aryl and 1-alkenyl trifluoromethanesulfonates. These reactions are typically catalyzed by palladium and result in high yields of arenes or alkenes. The stability and solid form of these borates make them practical and convenient for shelf storage (Molander & Ito, 2001).
Nucleophilic Trifluoromethylation
Potassium trialkoxy(trifluoromethyl)borates, related to Potassium trifluoro(3-oxocyclopentyl)borate, have shown efficacy in nucleophilic trifluoromethylation. They are used to trifluoromethylate non-enolizable aldehydes and N-tosylimines, producing CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).
Rhodium-Catalyzed 1,4-Additions
These compounds are also involved in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters. They have been used in efficient and enantioselective conjugate additions, producing Michael adducts with high yields and enantiomeric excesses up to 96% (Navarre et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-oxocyclopentyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOTXHPFABSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(=O)C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-oxocyclopentyl)borate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

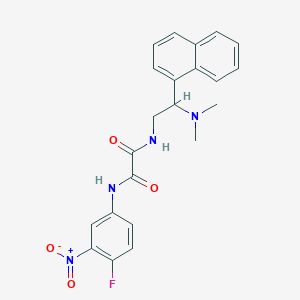
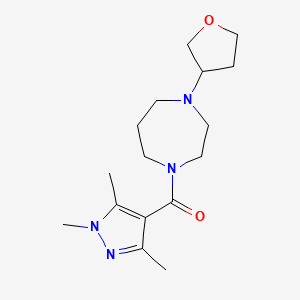
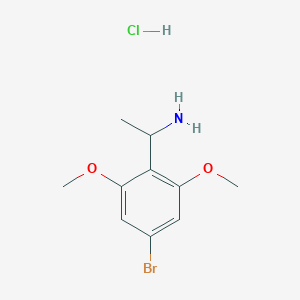
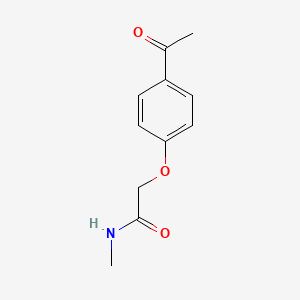
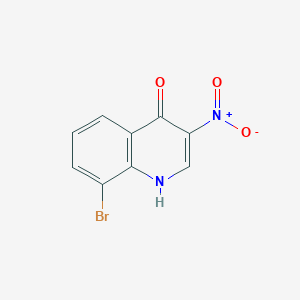
![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)
